molecular formula C12H24N4O3S B5879269 N,N-dimethyl-4-(1-piperidinylcarbonyl)-1-piperazinesulfonamide

N,N-dimethyl-4-(1-piperidinylcarbonyl)-1-piperazinesulfonamide

Cat. No. B5879269
M. Wt: 304.41 g/mol
InChI Key: PHOREDWUDLDWGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "N,N-dimethyl-4-(1-piperidinylcarbonyl)-1-piperazinesulfonamide" involves complex reactions. For instance, derivatives incorporating piperazine and sulfonamide moieties have been synthesized through multi-step reactions, including nucleophilic substitution and cyclization processes, often utilizing catalytic or stoichiometric conditions to achieve the desired specificity and yield (Xiao et al., 2022).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using crystallography and density functional theory (DFT) studies. Such analyses reveal the conformation, electrostatic potential, and molecular interactions critical for understanding the compound's behavior in biological systems. For example, benzenesulfonamide compounds containing piperazine heterocycles have been studied to understand their intermolecular interactions and molecular conformations (Xiao et al., 2022).

properties

IUPAC Name

N,N-dimethyl-4-(piperidine-1-carbonyl)piperazine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N4O3S/c1-13(2)20(18,19)16-10-8-15(9-11-16)12(17)14-6-4-3-5-7-14/h3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOREDWUDLDWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-(piperidine-1-carbonyl)piperazine-1-sulfonamide

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